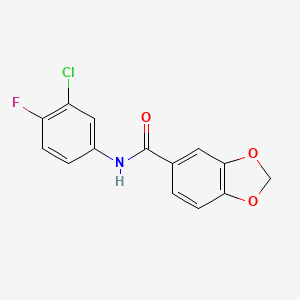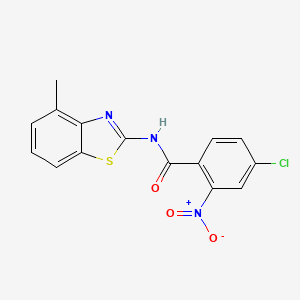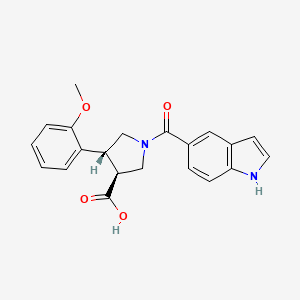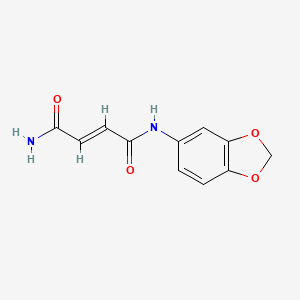
N-(3-chloro-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(3-chloro-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide" is a compound of interest in various scientific fields. This section will explore its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Synthesis of compounds similar to "N-(3-chloro-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide" typically involves condensation reactions and may include processes like cyclization with hydrazine hydrate. For example, Hao et al. (2017) described the synthesis of a related compound by condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclization with hydrazine hydrate (Hao et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds like "N-(3-chloro-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide" can be elucidated using techniques such as crystallography. As an example, the crystal structure of a related compound was determined in the study by Hao et al. (2017), providing insights into its molecular conformation (Hao et al., 2017).
Chemical Reactions and Properties
The chemical properties of these compounds often involve reactivity with various agents and participation in different chemical reactions. For instance, in the synthesis process, the compound might undergo reactions like amination and cyclization, as mentioned in Hao et al. (2017) (Hao et al., 2017).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability can be significant for understanding the applications and handling of "N-(3-chloro-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide." These properties are typically determined using various analytical techniques, although specific data for this compound was not found in the searched papers.
Chemical Properties Analysis
Chemical properties like reactivity, functional group behavior, and chemical stability are crucial for the compound's applications in different fields. The studies by Hao et al. (2017) provide a basis for understanding such properties in similar compounds (Hao et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Compounds with similar structures, including various thiourea derivatives with halogenated phenyl substituents, have been synthesized and tested for antimicrobial activities. Their effectiveness against bacterial strains, particularly those capable of forming biofilms like Pseudomonas aeruginosa and Staphylococcus aureus, underscores their potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antitumor Activity
- N-(ferrocenylmethyl)benzene-carboxamide derivatives have been investigated for their cytotoxic effects on cancer cell lines, including the MDA-MB-435-S-F breast cancer cell line. The structural characterizations and biological activity assessments of these compounds highlight the potential for developing novel anticancer agents (Kelly et al., 2007).
Development of Radiotracers
- Research into the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying cannabinoid receptors, demonstrates the applicability of fluorinated compounds in developing tools for neuroimaging and understanding brain receptor systems (Katoch-Rouse & Horti, 2003).
Synthesis and Biological Evaluation of Fluorinated Compounds
- The synthesis and evaluation of various fluorinated benzene-carboxamide derivatives, including those with antimicrobial and anti-inflammatory activities, indicate the broad potential of fluorinated compounds in medicinal chemistry for developing new therapeutic agents with enhanced efficacy and specificity (Thakral et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO3/c15-10-6-9(2-3-11(10)16)17-14(18)8-1-4-12-13(5-8)20-7-19-12/h1-6H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNSGHHYFFIIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)
![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5542691.png)
![(1R*,5R*)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542704.png)


![4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)
![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)
![N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)

![3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine](/img/structure/B5542759.png)
![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)
![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)

